An In-depth Technical Guide to 2,2'-Dithiobis(benzothiazole) (CAS Number 120-78-5)
An In-depth Technical Guide to 2,2'-Dithiobis(benzothiazole) (CAS Number 120-78-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a multifaceted organic compound with the CAS number 120-78-5. Primarily recognized for its role as a fast-curing accelerator in the rubber industry, MBTS also demonstrates significant potential in other scientific and industrial fields.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, established industrial applications, and emerging roles in drug development, including its potential as an antitumor and antibacterial agent. The document consolidates quantitative data into structured tables for ease of reference, presents detailed experimental protocols for key applications, and utilizes diagrams to illustrate complex chemical pathways and workflows.
Physicochemical and Toxicological Properties
2,2'-Dithiobis(benzothiazole) is a pale yellow crystalline solid.[3] It is generally insoluble in water but shows some solubility in organic solvents like acetone and benzene.[3] A summary of its key physicochemical and toxicological properties is presented below.
Table 1: Physicochemical Properties of 2,2'-Dithiobis(benzothiazole)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₈N₂S₄ | |
| Molecular Weight | 332.49 g/mol | [3] |
| Appearance | Pale yellow to cream powder/needles | [3][4] |
| Melting Point | 177-180 °C (lit.) | [5] |
| Boiling Point | 532.5 ± 33.0 °C (Predicted) | [4] |
| Density | 1.5 - 1.6 g/cm³ | [3] |
| Water Solubility | < 0.1 mg/mL at 21-22 °C | [4] |
| Solubility in Organic Solvents ( g/100 ml at 25°C) | Alcohol: <0.2, Acetone: <0.5, Benzene: <0.5, Carbon Tetrachloride: <0.2 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.5 - 7.04 | [4] |
| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | |
| Flash Point | 271 - 275.8 °C | [4] |
Table 2: Toxicological Data for 2,2'-Dithiobis(benzothiazole)
| Parameter | Value | Species | Route of Exposure | Reference(s) |
| LD50 | >12 g/kg | Rat | Oral | [4][6] |
| LD50 | 7 g/kg | Mouse | Oral | [6] |
| LD50 | 2600 mg/kg | Rat | Intraperitoneal | [6] |
| LD50 | 100 mg/kg | Mouse | Intraperitoneal | [6] |
| LD50 | 180 mg/kg | Mouse | Intravenous | [6] |
| Skin Sensitization | Known allergen, can cause allergic contact dermatitis | Human | Dermal | [2][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | - | - | [2] |
Synthesis Methodologies
The primary synthesis route for 2,2'-Dithiobis(benzothiazole) is the oxidative coupling of two molecules of 2-mercaptobenzothiazole (MBT).[3] Various oxidizing agents and reaction conditions have been developed to optimize yield, purity, and environmental impact.
General Synthesis Workflow
The overall process involves the oxidation of a 2-mercaptobenzothiazole precursor, which results in the formation of a disulfide bond, yielding 2,2'-Dithiobis(benzothiazole).
Caption: General workflow for the synthesis of 2,2'-Dithiobis(benzothiazole).
Experimental Protocols
Protocol 2.1: Oxidation using Potassium Bromate in Acidic Medium [5][8]
This method provides high yields and is considered a cleaner process as the resulting potassium bromide can be electrochemically recycled.[8]
-
Preparation: Prepare an aqueous solution of 2-mercaptobenzothiazole (MBT).
-
Acidification: Acidify the solution with an acid such as HCl to a pH below 3.7, preferably below 2.0.[5][8]
-
Reaction: Add an aqueous solution of potassium bromate (KBrO₃) to the acidified MBT solution. The molar ratio of MBT to KBrO₃ can range from 1:1 to 6:1.[5]
-
Temperature Control: Maintain the reaction temperature between 30°C and 100°C, with an optimal range of 40-80°C.[8]
-
Precipitation: The 2,2'-Dithiobis(benzothiazole) product will precipitate out of the solution.
-
Isolation: Recover the solid product by filtration.
-
Purification: Wash the collected solid with water to remove any remaining salts and dry to obtain the pure product. Yields are reported to be in the range of 80-100%.[8]
Protocol 2.2: Green Synthesis using Microwave Irradiation [9][10]
This method offers significant advantages, including a drastically reduced reaction time (to around 5 minutes), easier purification, and the avoidance of harmful organic solvents.[10]
-
Reactant Mixture: Suspend 2-mercaptobenzothiazole (MBT) in water.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent.
-
Microwave Irradiation: Place the mixture in a microwave oven and irradiate for approximately 5 minutes.
-
Product Formation: The oxidation reaction proceeds rapidly, forming 2,2'-Dithiobis(benzothiazole) as a solid precipitate.
-
Isolation and Purification: After cooling, filter the mixture to collect the solid product. Wash with water and dry. This method typically provides a good yield with high purity, often without the need for further crystallization or chromatography.[10]
Key Applications and Experimental Protocols
Rubber Vulcanization Accelerator
The primary application of MBTS is as a semi-ultra-fast accelerator in the sulfur vulcanization of various rubbers, including natural rubber (NR) and styrene-butadiene rubber (SBR).[2] It promotes the formation of cross-links between rubber polymer chains, enhancing elasticity, strength, and durability.[2]
Mechanism of Action in Vulcanization
The vulcanization process is complex, involving the formation of various intermediate species. MBTS, in the presence of activators like zinc oxide and stearic acid, reacts with sulfur to form an active sulfurating agent. This agent then reacts with the rubber polymer to create cross-link precursors, which ultimately lead to the formation of polysulfidic cross-links between the polymer chains.
Caption: Simplified mechanism of MBTS-accelerated sulfur vulcanization.
Protocol 3.1.1: Typical Rubber Compounding and Vulcanization [11]
This protocol describes a general procedure for incorporating MBTS into a natural rubber compound. The specific amounts (phr - parts per hundred rubber) can be adjusted based on desired properties.
-
Compounding: On a two-roll mill or in an internal mixer, blend the following components:
-
Natural Rubber (NR): 100 phr
-
Carbon Black (e.g., N330): 45 phr (as reinforcing filler)
-
Zinc Oxide (ZnO): 5 phr (as activator)
-
Stearic Acid: 2 phr (as activator)
-
Antioxidant/Antiozonant: 1-2 phr
-
Processing Oil: 2-5 phr
-
MBTS (Accelerator): 0.5 - 1.5 phr
-
Sulfur: 1.5 - 2.5 phr
-
-
Homogenization: Ensure all ingredients are thoroughly and uniformly dispersed in the rubber matrix.
-
Curing Characteristics: Determine the optimal cure time and temperature using an oscillating disc rheometer (ODR) or moving die rheometer (MDR) at a specified temperature (e.g., 160°C).
-
Vulcanization: Compression mold the compounded rubber at the determined temperature and time (e.g., 160°C for 15-20 minutes) to produce the vulcanized rubber sheet.
-
Characterization: After cooling, evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness.
Corrosion Inhibitor
MBTS and its derivatives are effective corrosion inhibitors for metals like carbon steel and zinc, particularly in acidic environments.[7][12][13] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process.[7][13]
Protocol 3.2.1: Evaluation of Corrosion Inhibition Efficiency [14][15]
This protocol outlines a standard electrochemical method for assessing the performance of MBTS as a corrosion inhibitor.
-
Electrode Preparation: Prepare a working electrode from the metal to be tested (e.g., carbon steel). Polish the surface to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.
-
Corrosive Medium: Prepare the corrosive solution, for example, 0.5 M HCl.[7]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Inhibitor Addition: Perform experiments in the corrosive medium with and without various concentrations of MBTS.
-
Potentiodynamic Polarization: After the open circuit potential stabilizes, scan the potential from a cathodic to an anodic value relative to the corrosion potential. Record the resulting current density to generate a polarization curve.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal at the corrosion potential over a range of frequencies and measure the impedance response.
-
Data Analysis: From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (Icorr). From the EIS data, determine the charge transfer resistance (Rct). The inhibition efficiency (%IE) can be calculated using the following formulas:
-
From Polarization: %IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
From EIS: %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Emerging Research Areas: Drug Development
Recent research has highlighted the potential of benzothiazole-based compounds in medicine. While much of this research focuses on derivatives, the core benzothiazole structure present in MBTS is of significant interest.
Antitumor Activity
Benzothiazole derivatives have shown potent antitumor activity against various cancer cell lines, including breast, colorectal, and liver cancer.[1][11][16] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through the mitochondrial (intrinsic) pathway.[1][8][16]
Proposed Apoptotic Signaling Pathway
Treatment with benzothiazole derivatives can lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which execute the apoptotic process, leading to cell death.[1][16]
Caption: Proposed mitochondrial pathway of apoptosis induced by benzothiazole derivatives.
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[13][17] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes, such as dihydroorotase or DNA gyrase, thereby disrupting critical cellular processes.[13][18]
Role in Cephalosporin Synthesis
While not a direct precursor in the main synthesis pathways of most common cephalosporins, 2,2'-Dithiobis(benzothiazole) serves as a readily available source for 2-mercaptobenzothiazole (MBT) through reduction. MBT and its derivatives can be used in the synthesis of specific side chains that are then attached to the cephalosporin core, although this is not a universally applied method.
Conclusion
2,2'-Dithiobis(benzothiazole) (CAS 120-78-5) is a compound of significant industrial importance, primarily due to its role as a highly effective rubber vulcanization accelerator. Its synthesis is well-established, with newer, greener methods being developed to improve sustainability. Beyond its traditional applications, MBTS shows promise as a corrosion inhibitor and, more recently, its core structure has become a scaffold of interest in the field of drug discovery. The demonstrated antitumor and antibacterial activities of benzothiazole derivatives warrant further investigation into the therapeutic potential of MBTS and related compounds. This guide provides a foundational resource for professionals in materials science, chemistry, and pharmacology to understand and further explore the diverse applications of this versatile molecule.
References
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